molecular formula C12H9N3OS B3035848 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338750-82-6

3-anilinothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3035848
CAS No.: 338750-82-6
M. Wt: 243.29 g/mol
InChI Key: VPOMTBPOYDOJCH-UHFFFAOYSA-N
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Description

3-Anilinothieno[3,2-d]pyrimidin-4(3H)-one (CAS 338750-82-6) is a chemical compound with the molecular formula C12H9N3OS and a molecular weight of 243.28 g/mol. This thienopyrimidine derivative is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, making it a highly attractive synthon for developing novel therapeutic agents . The compound serves as a key intermediate for the design and synthesis of potential anticancer agents. Thienopyrimidine-based structures are extensively investigated as inhibitors of critical biological targets, including the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), which are pivotal in cancer cell proliferation and survival . Researchers utilize this core structure to develop novel compounds for targeting various cancer cell lines, such as breast cancer (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) . Furthermore, the thienopyrimidine scaffold demonstrates significant potential in anti-inflammatory research. It is a promising lead for the "magic shotgun" approach in drug discovery, aiming to mitigate the drawbacks of current NSAIDs by simultaneously targeting multiple pathways . Derivatives of this scaffold have been rationally designed as dual selective inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes central to the arachidonic acid cascade and inflammatory process . Some synthesized variants have shown the ability to significantly suppress the production of proinflammatory mediators like ROS, IL-6, TNF-α, and nitric oxide (NO) in activated macrophages, outperforming reference drugs like celecoxib and diclofenac in certain assays . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilinothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-12-11-10(6-7-17-11)13-8-15(12)14-9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOMTBPOYDOJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241935
Record name 3-(Phenylamino)thieno[3,2-d]pyrimidin-4(3H)-one
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Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338750-82-6
Record name 3-(Phenylamino)thieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338750-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylamino)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Anilinothieno 3,2 D Pyrimidin 4 3h One and Its Analogues

Established Synthetic Pathways to the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The construction of the fundamental thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a critical first step in the synthesis of 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one. A prevalent and efficient method commences with methyl 3-aminothiophene-2-carboxylate as the starting material. researchgate.net A straightforward two-step procedure involves the initial preparation of the hydrochloride salt of 3-aminothiophene-2-carboxylate by treating it with HCl gas in ethyl acetate. This is followed by a direct reaction with an excess of formamide (B127407), which serves as both a reagent and a solvent, to yield the desired thieno[3,2-d]pyrimidin-4(3H)-one in high yields, typically around 80%. researchgate.net

Another well-established route involves the condensation of methyl 3-aminothiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction, often facilitated by microwave irradiation, produces an intermediate, methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(substituted)thiophene-2-carboxylate. nih.gov Subsequent treatment of this intermediate with an appropriate amine in a suitable solvent like DMF, again often under microwave conditions, leads to the formation of the N-substituted thieno[3,2-d]pyrimidin-4(3H)-one core. nih.gov

Furthermore, the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can serve as a precursor. This dione (B5365651) can be synthesized by reacting ethyl 3-aminothiophene-2-carboxylate with urea (B33335) under neat conditions at elevated temperatures, followed by treatment with a base and subsequent acidification. researchgate.net The resulting dione can then be further functionalized to introduce substituents at various positions.

Strategies for Introducing the Aniline (B41778) Moiety at Position 3 of the Thienopyrimidine Scaffold

The introduction of the aniline group at the 3-position of the thieno[3,2-d]pyrimidin-4(3H)-one core is a key transformation in the synthesis of the target compound. One potential strategy involves the reaction of a suitable intermediate with aniline or its derivatives. For instance, a method analogous to the synthesis of 3-(3-methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one could be employed. nih.gov This would involve the reaction of an activated intermediate, such as methyl 3-{[(1E)-(dimethylamino)methylidene]amino}thiophene-2-carboxylate, with aniline in a solvent like DMF, likely facilitated by microwave heating.

While direct synthesis from a 3-aminothieno[3,2-d]pyrimidin-4(3H)-one precursor via methods such as Buchwald-Hartwig amination could be envisioned, the literature more commonly describes the incorporation of the N-substituent during the pyrimidine (B1678525) ring formation. For the related thieno[2,3-d]pyrimidine (B153573) isomers, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized in a one-pot reaction from 2H-thieno[2,3-d] researchgate.netresearchgate.netoxazine-2,4(1H)-diones, an aromatic aldehyde, and an amine, such as benzylamine. nih.gov A similar approach, if a suitable thieno[3,2-d]oxazinone precursor were available, could potentially be adapted for the synthesis of 3-anilinothieno[3,2-d]pyrimidin-4(3H)-ones.

Another strategy involves the synthesis of a 3-halothieno[3,2-d]pyrimidin-4(3H)-one intermediate, followed by a nucleophilic substitution reaction with aniline. Although less commonly reported for the 3-position, this approach is well-documented for the 4-position of the thienopyrimidine ring, where a 4-chloro derivative is readily displaced by various amines. nih.govnih.gov

Design and Synthesis of Novel Derivatives Bearing Modifications on the Aniline Ring

The synthesis of derivatives with various substituents on the aniline ring allows for the exploration of structure-activity relationships. A common and effective strategy is to utilize a range of substituted anilines in the key coupling step that introduces the aniline moiety. For the related 4-anilinothieno[2,3-d]pyrimidine series, a variety of substituted anilines have been successfully incorporated to generate a library of compounds. nih.gov This suggests that a similar approach would be viable for the synthesis of 3-(substituted anilino)thieno[3,2-d]pyrimidin-4(3H)-ones.

The reaction conditions for coupling substituted anilines may require optimization based on the electronic nature of the substituents. For example, anilines bearing electron-withdrawing groups may require more forcing conditions or the use of a catalyst to achieve good yields. Conversely, electron-rich anilines are generally more reactive. The choice of solvent, temperature, and reaction time are all critical parameters to consider when designing the synthesis of these analogues.

Starting MaterialReagentProduct
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}thiophene-2-carboxylateSubstituted Aniline3-(Substituted anilino)thieno[3,2-d]pyrimidin-4(3H)-one
3-Halothieno[3,2-d]pyrimidin-4(3H)-oneSubstituted Aniline3-(Substituted anilino)thieno[3,2-d]pyrimidin-4(3H)-one

Design and Synthesis of Novel Derivatives with Structural Variations on the Thienopyrimidine Core

Modifications to the thieno[3,2-d]pyrimidine (B1254671) core itself offer another avenue for creating novel derivatives. Substituents can be introduced at various positions of the thiophene (B33073) ring of the starting material, which are then carried through the synthetic sequence. For example, starting with a substituted 3-aminothiophene-2-carboxylate allows for the preparation of thieno[3,2-d]pyrimidin-4(3H)-ones with corresponding substituents on the thiophene portion of the fused ring system.

Furthermore, the pyrimidine ring can also be modified. For instance, the 2-position can be functionalized. The synthesis of 2-aminothieno[3,2-d]pyrimidin-4-ones has been achieved through the condensation of a 3-aminothiophene carboxylate with chloroformamidine (B3279071) hydrochloride. researchgate.net Halogenation of the thieno[3,2-d]pyrimidin-4(3H)-one core, for example at the 2- and 4-positions, provides a versatile intermediate for further derivatization through nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of functional groups, including but not limited to, amines, alkoxides, and thiolates.

PrecursorModification StrategyResulting Derivative
Substituted 3-aminothiophene-2-carboxylateCyclizationThieno[3,2-d]pyrimidin-4(3H)-one with substituted thiophene ring
Thieno[3,2-d]pyrimidin-4(3H)-oneHalogenation followed by nucleophilic substitutionThieno[3,2-d]pyrimidin-4(3H)-one with various substituents on the pyrimidine ring

Synthesis of Hybrid Molecules Incorporating Complementary Bioactive Moieties

The synthesis of hybrid molecules that incorporate the this compound scaffold with other known bioactive moieties is a promising strategy in drug discovery. This approach aims to combine the pharmacological properties of two different pharmacophores to create a single molecule with potentially enhanced or dual activity.

An example of such a strategy is the synthesis of a hybrid compound featuring a thieno[3,2-d]pyrimidine linked to a pyrazolo[3,4-d]pyrimidine. mdpi.com The synthesis of this hybrid was achieved by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier-Haack reagent, followed by treatment with ammonium (B1175870) carbonate. mdpi.com This methodology could be adapted to link the this compound core to other heterocyclic systems or bioactive fragments. The key is to have a functional group on either the 3-anilino portion or the thienopyrimidine core that can be used for coupling with the complementary bioactive moiety.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Anticancer and Antiproliferative Activities

In vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

Derivatives of the 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one scaffold have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. These compounds have shown promise in inhibiting the proliferation of cancers originating from various tissues, including lung, breast, prostate, and colon.

For instance, a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their antiproliferative activity against human non-small cell lung cancer (A549, PC-9), human prostate cancer (PC-3), and human breast cancer (MCF-7) cell lines. nih.gov While many of the synthesized compounds showed inhibitory effects on A549 and MCF-7 cells, some compounds exhibited broad-spectrum activity. nih.gov Notably, one derivative displayed potent anti-proliferative effects against A549 cell lines with an IC50 value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov Another compound was found to inhibit all four tested cancer cell lines. nih.gov

Similarly, other research has highlighted the potent anti-proliferative activity of thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety against human colon carcinoma (HCT-116), human breast cancer (MCF-7), and human cervical cancer (HeLa) cell lines. nih.gov The broad-spectrum cytotoxic activity underscores the potential of this chemical scaffold as a foundation for the development of novel anticancer agents. Further anticancer screening of novel thienopyrimidines has also been performed, with some compounds showing remarkable anticancer activity across approximately 60 human tumor cell lines. researchgate.net

Table 1: In vitro Cytotoxicity of Selected Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Cancer Cell Line IC50 (µM)
Derivative 1 A549 (Non-small cell lung cancer) 0.94
Derivative 2 HCT-116 (Colon carcinoma) <1.9
Derivative 2 MCF-7 (Breast cancer) Not specified
Derivative 2 HeLa (Cervical cancer) Not specified
Derivative 3 RPMI8226 (Multiple myeloma) 2.39
Derivative 4 HCT-116 (Colon carcinoma) <1.9

Molecular Mechanisms of Action: Targeted Kinase Inhibition

The anticancer effects of this compound derivatives are largely attributed to their ability to inhibit the activity of key enzymes involved in cancer cell signaling and survival. These compounds have been designed and synthesized as inhibitors of several important kinases and other enzymes that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a crucial molecular target in cancer therapy, and thieno[2,3-d]pyrimidine (B153573) derivatives have been extensively explored as EGFR inhibitors. nih.gov Certain 4-anilinothieno[2,3-d]pyrimidine-based compounds have been identified as dual inhibitors of both EGFR and HER-2, with some derivatives exhibiting low to submicromolar inhibition of both kinases. documentsdelivered.com For example, five compounds in one study demonstrated IC50 values for EGFR ranging from 0.2 to 1.2 µM. documentsdelivered.com Another study reported a potent dual inhibitor of EGFR and VEGFR2 with an IC50 of 19 nM for EGFR. tandfonline.com The strategic design of these molecules allows them to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling pathways that are critical for cell proliferation and survival. mdpi.com One particular compound, 7a, was found to be a promising dual EGFR inhibitor for cancer treatment, significantly inhibiting the growth of HepG2 and PC3 cells for both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is another critical pathway that is frequently overactive in many cancers. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been investigated as inhibitors of PDK1, a key kinase in the PI3K pathway. lookchem.comnih.gov Through fragment-based screening and subsequent computational modeling, novel 6,7-disubstituted thienopyrimidin-4-one compounds with low micromolar inhibitory activity against PDK1 were designed and synthesized. lookchem.comnih.gov Furthermore, new morpholine-based thieno[2,3-d] pyrimidine (B1678525) derivatives were designed as anti-PI3K agents. semanticscholar.org One compound from this series, VIb, demonstrated significant enzymatic inhibitory activity against PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition) at a concentration of 10 µM. semanticscholar.org

Histone Deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. researchgate.net A series of thieno[3,2-d]pyrimidines incorporating a hydroxamic acid moiety, a key feature for HDAC inhibition, were designed and synthesized. nih.gov Several of these compounds exhibited potent inhibitory activities against HDACs, with IC50 values as low as 0.38 µM. nih.gov Another study focused on 4-anilinothieno[2,3-d]pyrimidine-based hydroxamic acid derivatives as novel HDAC inhibitors, with one compound, 10r, displaying excellent inhibitory activities against HDAC1, HDAC3, and HDAC6 with IC50 values of 1.14 nM, 3.56 nM, and 11.43 nM, respectively. nih.gov These compounds were also shown to up-regulate the level of histone H3 acetylation, a marker of HDAC inhibition. nih.gov

The B-Raf kinase is a component of the MAPK signaling pathway and is frequently mutated in various cancers, making it an attractive therapeutic target. f1000research.com Thieno[2,3-d]pyrimidines have been identified as a core scaffold for the development of small molecule B-Raf inhibitors. nih.gov While much of the research has focused on the broader class of thienopyrimidines, the structural features of the this compound scaffold are amenable to modification for targeting the ATP-binding site of B-Raf kinase. The design of these inhibitors often involves creating compounds that can effectively compete with ATP, thereby inhibiting the kinase activity and disrupting the downstream signaling cascade that promotes cell proliferation. researchgate.net

Table 2: Targeted Kinase and Enzyme Inhibition by Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Class/Derivative Target IC50 / % Inhibition
4-Anilinothieno[2,3-d]pyrimidine Derivative EGFR 0.2 - 1.2 µM
Thieno[2,3-d]pyrimidine Derivative EGFR 19 nM
Thieno[2,3-d]pyrimidine Derivative (VIb) PI3Kβ 72% at 10 µM
Thieno[2,3-d]pyrimidine Derivative (VIb) PI3Kγ 84% at 10 µM
Thieno[3,2-d]pyrimidine-hydroxamic acid HDACs 0.38 µM
4-Anilinothieno[2,3-d]pyrimidine-hydroxamic acid (10r) HDAC1 1.14 nM
4-Anilinothieno[2,3-d]pyrimidine-hydroxamic acid (10r) HDAC3 3.56 nM
4-Anilinothieno[2,3-d]pyrimidine-hydroxamic acid (10r) HDAC6 11.43 nM
Focal Adhesion Kinase (FAK) Inhibition

An extensive review of the scientific literature did not yield specific data regarding the inhibitory activity of this compound or its direct derivatives against Focal Adhesion Kinase (FAK).

Tie-2 Kinase Inhibition

Specific research detailing the inhibition of Tie-2 kinase by compounds belonging to the this compound class could not be identified in the available scientific literature.

Inhibition of Other Signaling Pathways and Proteins

Derivatives of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold have demonstrated inhibitory activity against several other important protein kinases and enzymes.

PDK1 Inhibition: A series of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds were designed and synthesized, showing low micromolar inhibitory activity against 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) in biochemical assays. nih.gov This was achieved through a fragment-based screening approach that identified ligand-efficient fragments binding to the enzyme. nih.gov

EGFR Inhibition: Certain thieno[3,2-d]pyrimidine (B1254671) derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, including against the drug-resistant EGFRL858R/T790M mutant. nih.gov One of the most promising compounds, designated B1, exhibited an IC₅₀ value of 13 nM against this mutant, with over 76-fold selectivity compared to the wild-type EGFR. nih.gov

17β-HSD2 Inhibition: In an effort to develop inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a series of conformationally restricted thieno[3,2-d]pyrimidinones were synthesized and evaluated, leading to the discovery of two moderately active compounds. nih.gov

Cell Cycle Modulation and Apoptosis Induction Studies

The anticancer effects of thieno[3,2-d]pyrimidine derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

One potent EGFR inhibitor, compound B1, was shown to effectively halt the proliferation of H1975 non-small cell lung cancer cells with an IC₅₀ value of 0.087 μM. nih.gov Further mechanistic studies revealed that this compound blocks the cell cycle in the G2/M phase and effectively induces apoptosis in these cancer cells. nih.gov

Investigation of Multitarget Inhibitory Profiles

The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile platform for developing inhibitors that can engage multiple biological targets. The diverse inhibitory activities reported for its derivatives underscore this multitarget potential. For instance, different substitution patterns on the same core structure have yielded compounds that can inhibit distinct classes of enzymes, such as protein kinases (PDK1, EGFR) and steroid-metabolizing enzymes (17β-HSD2). nih.govnih.govnih.gov This capacity for polypharmacology is a significant area of interest in the development of treatments for complex diseases like cancer.

Other Pharmacological Activities

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

The thieno[3,2-d]pyrimidine core is also associated with anti-inflammatory effects. While specific studies on this compound were not found, the broader class of thienopyrimidines has been noted for its potential in modulating inflammatory responses. researchgate.net Research on the isomeric thieno[2,3-d]pyrimidine scaffold, for example, has identified derivatives that can significantly reduce the production of pro-inflammatory mediators.

Data Tables

Table 1: Kinase Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound ID Target Kinase IC₅₀ (nM) Cell Line Reference
B1 EGFRL858R/T790M 13 N/A (Biochemical Assay) nih.gov

| B1 | N/A | 87 (antiproliferative) | H1975 | nih.gov |

Note: Data is for derivatives of the thieno[3,2-d]pyrimidine scaffold, not the specific parent compound.

Antimicrobial Potency against Bacterial and Fungal Strains

The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in the design of new antimicrobial agents. Research has demonstrated that derivatives of this core structure exhibit a wide spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.

The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes. For instance, some thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of DNA gyrase, a bacterial enzyme crucial for DNA replication, thereby effectively halting bacterial proliferation. researchgate.net

Studies on various substituted thieno[3,2-d]pyrimidin-4-one derivatives have revealed significant antibacterial action. For example, certain derivatives have shown potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L. nih.gov However, activity against Gram-negative strains was generally weaker. nih.gov In another study, specific 3-substituted thieno[3,2-d]pyrimidin-4-one derivatives demonstrated notable potency against S. aureus and S. epidermidis, with MIC values as low as 3.125 to 6.25 mg/mL. researchgate.net

In the realm of antifungal activity, halogenated thieno[3,2-d]pyrimidines have shown selective inhibition of fungal strains, particularly clinical isolates of Cryptococcus neoformans. nih.gov Furthermore, a novel series of spiro{cyclohexane-thieno[3,2-d]pyrimidine} derivatives was investigated, with one compound exhibiting higher antifungal activity against tested fungi (MIC of 1-2 μmol/mL) than the standard drug, ketoconazole (B1673606) (MIC 2-3 μmol/mL).

Table 1: Antibacterial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound Type Bacterial Strain MIC (mg/L) Reference
Thieno[2,3-d]pyrimidinedione MRSA, VRSA, VISA, VRE 2–16 nih.gov
Thieno[2,3-d]pyrimidinedione S. pneumoniae 2–16 nih.gov

Note: The data presented is for structurally related thieno[2,3-d]pyrimidinedione derivatives, as specific data for this compound was not available.

Antioxidant Activity and Free Radical Scavenging Capabilities

Pyrimidine derivatives are noted for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons, thereby neutralizing harmful free radicals. derpharmachemica.com The main characteristic of an antioxidant is its capacity to trap these free radicals, which are implicated in a variety of degenerative diseases.

The antioxidant potential of compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this method, the antioxidant reacts with the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

While direct studies on the antioxidant activity of this compound are limited, research on structurally similar compounds provides insight into the potential of this chemical class. For example, a study on aminodi(hetero)arylamines with a thieno[3,2-b]pyridine (B153574) core, a related scaffold, demonstrated significant free radical scavenging activity. One derivative, featuring an amino group in the para position, was particularly effective at inhibiting lipid peroxidation, with an EC50 value of 7 µM, which was lower than the standard antioxidant, trolox. This suggests that the strategic placement of an amino group can confer high antioxidant potential.

Another study on a series of 4-substituted-thieno[2,3-d]-pyrimidin-4-yl-amines showed moderate to good antioxidant activity in the DPPH assay, with some compounds achieving up to 62% inhibition.

Table 2: Antioxidant Activity of Selected Thieno[2,3-d]pyrimidin-4-yl-amine Derivatives

Compound Antioxidant Assay Result (% Inhibition)
SLNA2 DPPH Scavenging 60%
SLNA3 DPPH Scavenging 61%

Note: The data is for derivatives of the isomeric thieno[2,3-d]pyrimidine core, highlighting the antioxidant potential of the broader thienopyrimidine class.

Antiviral Activities

The thieno[3,2-d]pyrimidine nucleus is recognized for its potential in developing antiviral agents. mdpi.com This activity is partly due to the structural resemblance of the scaffold to natural purines, allowing these molecules to potentially interfere with viral nucleic acid synthesis or other essential enzymatic processes.

Some research efforts have focused on the synthesis of thienopyrimidine nucleoside analogues to target viral polymerases. However, specific studies on thieno[3,4-d]pyrimidine (B1628787) C-nucleoside analogues did not yield compounds with significant antiviral effects against human immunodeficiency virus (HIV), and some exhibited cytotoxicity. nih.gov Similarly, an evaluation of halogenated thieno[3,2-d]pyrimidines found that their potential antiviral activity against a range of DNA and RNA viruses could not be fully assessed due to pronounced cytotoxicity against the mammalian host cell cultures. nih.gov

A more promising avenue of research involves the modulation of Toll-Like Receptors (TLRs). TLRs are components of the innate immune system that recognize pathogen-associated molecular patterns. Certain thieno[3,2-d]pyrimidine derivatives have been investigated as modulators of TLRs, which could be a strategy for treating viral infections by enhancing the host's innate immune response. For instance, a derivative, TH1020, was identified as a potent antagonist of TLR5 signaling with an IC50 of 0.85 µM, suggesting a mechanism to control inflammatory responses that can be triggered by viral infections. researchgate.net

Antitubercular Activities

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. The thienopyrimidine scaffold has emerged as a promising starting point for such agents.

Research into the isomeric thieno[2,3-d]pyrimidin-4(3H)-ones has identified compounds with significant activity against Mycobacterium tuberculosis H37Ra, with some derivatives showing MIC values in the range of 6–8 μM.

More specifically for the thieno[3,2-d]pyrimidine core, a series of thieno[3,2-d]pyrimidin-4-amines were investigated as inhibitors of cytochrome bd oxidase, an attractive drug target in M. tuberculosis. These compounds were evaluated for their ability to deplete ATP in mycobacterial strains. The most active compound in this series, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, demonstrated potent activity with IC50 values ranging from 6 to 18 μM across different mycobacterial strains, marking it as a valuable chemical probe for targeting mycobacterial energy metabolism.

Table 3: Antitubercular Activity of a Lead Thieno[3,2-d]pyrimidin-4-amine Derivative

Compound Strain Assay IC50 (μM)
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine M. bovis BCG ATP depletion 6
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine M. tuberculosis H37Rv ATP depletion 18

Structure Activity Relationship Sar Analysis

Elucidating the Influence of Aniline (B41778) Substitutions on Biological Efficacy and Selectivity

The aniline moiety at the 3-position of the thieno[3,2-d]pyrimidin-4(3H)-one core serves as a critical interaction domain with biological targets. Modifications to the phenyl ring of this aniline group have been shown to profoundly impact the compound's potency and selectivity.

Research into related thienopyrimidine scaffolds, such as the 4-anilinothieno[2,3-d]pyrimidines, provides valuable insights into the role of aniline substitutions. For instance, in a series of compounds designed as dual EGFR/HER-2 kinase inhibitors, substitutions on the aniline tail were crucial for activity. nih.gov The introduction of a 4-(3-fluorobenzyloxy)-3-chloroaniline moiety, for example, led to a significant increase in inhibitory activity against both EGFR and HER-2. nih.gov This highlights the importance of both electronic and steric factors. The chloro group at the meta-position and the fluorobenzyloxy group at the para-position of the aniline ring likely engage in specific interactions within the ATP-binding pocket of these kinases.

Similarly, studies on 2-substituted aniline pyrimidine (B1678525) derivatives as Mer/c-Met inhibitors demonstrated that the nature and position of substituents on the aniline ring dictated the inhibitory strength. nih.gov These findings suggest that for the 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one series, a systematic exploration of the aniline ring with various electron-donating and electron-withdrawing groups, as well as bulky and lipophilic substituents, is essential for optimizing target-specific interactions and enhancing biological efficacy.

Table 1: Influence of Aniline Ring Substitutions on Kinase Inhibitory Activity (Illustrative examples from related scaffolds)

ScaffoldAniline SubstitutionTarget(s)Observed ActivityReference
4-Anilinothieno[2,3-d]pyrimidine3-chloro-4-(3-fluorobenzyloxy)anilineEGFR/HER-2Submicromolar inhibition (IC50 = 0.2/0.5 µM) nih.gov
4-Anilinothieno[2,3-d]pyrimidine3-chloro-4-benzyloxyanilineEGFR/HER-2Micromolar inhibition (IC50 = 0.6/3.4 µM) nih.gov
2-Aniline Pyrimidine4-fluoroanilineMer/c-MetPotent Mer inhibition (IC50 = 7.1 ± 0.9 nM) nih.gov
2-Aniline Pyrimidine3-chloro-4-fluoroanilineMer/c-MetStrong Mer inhibition (IC50 = 18.5 ± 2.3 nM) nih.gov

Determining the Impact of Thienopyrimidine Core Modifications on Pharmacological Profiles

Studies on 4-substituted thieno[3,2-d]pyrimidines as antiplasmodial agents revealed that substituents at position 4 of the core are critical for activity. nih.gov While the parent compound in that study was a 2-amino derivative, the principles of substitution at other positions on the core are informative. For instance, introducing a chloro group at position 4 resulted in good activity against the erythrocytic stage of P. falciparum. nih.gov Further modifications at position 6, such as the introduction of a p-tolyl group, were also found to be important for maintaining antiplasmodial activity. nih.gov

In another example involving the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold, the introduction of a 5,6-tetramethylene moiety (fusing a cyclohexene (B86901) ring to the thiophene) favorably increased both EGFR and HER-2 inhibitory activities. nih.gov This suggests that increasing the steric bulk and rigidity of the thiophene (B33073) portion of the core can lead to enhanced binding affinity. These findings underscore the potential for improving the pharmacological profile of 3-anilinothieno[3,2-d]pyrimidin-4(3H)-ones through strategic modifications of the core structure, such as substitutions at positions 2, 6, and 7.

Table 2: Effect of Thienopyrimidine Core Modifications on Biological Activity

ScaffoldCore ModificationTarget/ActivityOutcomeReference
Thieno[3,2-d]pyrimidine (B1254671)6-p-tolyl groupAntiplasmodialMaintained activity nih.gov
Thieno[3,2-d]pyrimidine4-chloro substitutionAntiplasmodialGood activity against P. falciparum nih.gov
Thieno[2,3-d]pyrimidine5,6-tetramethylene fusionEGFR/HER-2 InhibitionFavorable increase in activity nih.gov
Thieno[2,3-d]pyrimidine2-(benzylamino) groupAnticancerCytotoxic activity against multiple cancer cell lines nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For thienopyrimidine derivatives, several key pharmacophoric features have been identified through various studies.

Pharmacophore modeling of EGFR tyrosine kinase inhibitors, a class to which many thienopyrimidines belong, identified a model comprising one hydrogen bond acceptor, one aromatic ring, and three hydrophobic features as crucial for activity. researchgate.net In the context of this compound, the pyrimidine nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. The aniline phenyl ring and the thienopyrimidine core itself provide the aromatic and hydrophobic features.

For thieno[3,2-d]pyrimidine derivatives acting as phosphodiesterase 7 (PDE7) inhibitors, computational studies elucidated that specific spatial arrangements of steric and electrostatic fields are vital for potency and selectivity. rsc.org Similarly, for inhibitors of PI3Kδ, the thienopyrimidine core acts as a scaffold, while specific motifs like a piperazinone group introduced at other positions were found to be important for potency, likely by forming additional interactions within the binding site. bohrium.com These studies collectively suggest that a successful pharmacophore for this class of compounds generally includes a hydrogen-bonding region (centered on the pyrimidine ring), a central aromatic/hydrophobic core (the thienopyrimidine), and an additional hydrophobic/aromatic region (the aniline substituent) that can be tailored to fit the specific subpockets of the target enzyme. researchgate.netresearchgate.net

Computational and Synthetic Approaches to SAR Elucidation

The elucidation of SAR for this compound derivatives is greatly facilitated by a combination of computational and synthetic strategies.

Computational Approaches: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools. mdpi.com These methods have been successfully applied to thieno[3,2-d]pyrimidin-4(3H)-one derivatives to build robust statistical models that correlate the 3D properties of the molecules with their biological activity. rsc.org For example, a 3D-QSAR study on PDE7 inhibitors provided detailed insights into the steric and electrostatic fields around the molecules that govern their potency and selectivity, allowing for the prediction of activity for new analogues before their synthesis. rsc.org Molecular docking is another indispensable tool used to predict the binding poses of these inhibitors within the active site of their target proteins, helping to rationalize observed SAR and guide the design of new, more potent compounds. nih.govnih.gov

Synthetic Approaches: The synthesis of a diverse library of analogues is fundamental to any SAR study. The thieno[3,2-d]pyrimidine core is typically constructed through multi-step synthetic sequences. A common approach involves the initial synthesis of a substituted 3-aminothiophene-2-carboxylate intermediate. nih.gov This intermediate can then be cyclized with reagents like formamide (B127407) to form the thienopyrimidinone ring system. nih.gov The aniline moiety is often introduced via nucleophilic aromatic substitution reactions on a precursor, such as a 4-chloro-thieno[3,2-d]pyrimidine. nih.gov The versatility of these synthetic routes allows for the systematic introduction of a wide array of substituents on both the aniline ring and the thienopyrimidine core, enabling a thorough exploration of the chemical space and the development of a comprehensive SAR. nih.govnih.gov

Computational Chemistry Applications in Research on 3 Anilinothieno 3,2 D Pyrimidin 4 3h One

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of the thieno[3,2-d]pyrimidin-4(3H)-one core, docking studies have been instrumental in identifying key binding modes and rationalizing their inhibitory activities against various protein kinases and other biological targets.

In the pursuit of novel anticancer agents, molecular docking simulations have been employed to predict the binding mechanisms of thieno[3,2-d] uq.edu.aunih.govnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.gov These studies have targeted crucial cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). nih.gov The docking results for promising derivatives revealed significant interactions within the active sites of these proteins, providing a rationale for their observed cytotoxic effects against cancer cell lines like MCF-7, HCT-116, and PC-3. nih.gov

Fragment-based screening coupled with computational modeling has led to the discovery of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds as inhibitors of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1). nih.gov Molecular docking was crucial in designing these novel inhibitors by predicting how small fragments would bind to the PDK1 active site, guiding the synthesis of more potent compounds. nih.gov

Furthermore, docking studies have been applied to thieno[2,3-d]pyrimidin-4(3H)-one derivatives to evaluate their potential as anticancer agents by targeting DNA and the 3ERT protein. wum.edu.pk These simulations help in understanding the binding affinities and potential mechanisms of action, thereby laying the groundwork for further preclinical investigations. wum.edu.pk The following table summarizes the binding affinities of selected derivatives.

CompoundTargetBinding Affinity (kcal/mol)
AK-1DNA-6.3
AK-2DNA-6.4
AK-13ERT Protein-7.0
AK-43ERT Protein-6.9

This table is based on data from docking studies of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. wum.edu.pk

In the context of dual EGFR and HER-2 inhibition, molecular docking has been used to design 4-anilinothieno[2,3-d]pyrimidine-based compounds. nih.gov These simulations provided insights into the binding modes of the synthesized compounds within the kinase domains of EGFR and HER-2, correlating with their in vitro inhibitory activities. nih.gov

In Silico Predictive Modeling for Drug Disposition (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico ADME prediction models are valuable tools for the early assessment of the pharmacokinetic profile of novel compounds, helping to identify potential liabilities and guide molecular design.

For thieno[2,3-d] uq.edu.aunih.govnih.govtriazolo[1,5-a]pyrimidine derivatives that showed promising anticancer activity, in silico ADME studies were conducted. nih.gov These computational analyses assessed various pharmacokinetic and physicochemical properties to evaluate the drug-likeness of the compounds. nih.gov Such predictions are vital for prioritizing lead compounds for further development. nih.gov

Similarly, in the investigation of pyrimidine (B1678525) and pyridine (B92270) derivatives as potential EGFR inhibitors, in silico ADME prediction was a key component of the study. nih.gov These computational models help to forecast the bioavailability and metabolic stability of the designed molecules, which are crucial factors for their therapeutic efficacy. The preliminary in silico design of novel thieno[3,2-d]pyrimidine (B1254671) derivatives for cancer therapy also included predictions of ADME properties to confirm the drug-like nature of the hit compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide three-dimensional models that can predict the activity of new compounds and guide the design of more potent molecules.

A 3D-QSAR study was conducted on a series of 29 thieno[3,2-d]pyrimidines with affinity for Phosphodiesterase IV (PDE IV), an important target in the therapy of asthma and Chronic Obstructive Pulmonary Disease (COPD). uq.edu.au Both CoMFA and CoMSIA methodologies yielded statistically significant models with good correlative and predictive power. uq.edu.au These models provided valuable information for predicting the affinity of related compounds and for designing more potent PDE IV inhibitors. uq.edu.au

In another study, QSAR was employed to understand the antimicrobial and antifungal activities of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov R-group analysis, a computational QSAR tool, was used to highlight the crucial pharmacophoric features of the compounds and their impact on biological activity. nih.gov This analysis revealed that the presence of a N-methyl piperidine (B6355638) ring fused to the thienopyrimidinone core plays a significant role in both antibacterial and antifungal activities. nih.gov

Future Directions and Advanced Research Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications

The versatility of the thieno[3,2-d]pyrimidine (B1254671) core continues to drive the exploration of new biological targets beyond its well-established roles. Initially recognized for its kinase inhibitory properties, the scaffold is now being investigated for its potential in a broader range of therapeutic areas.

Researchers are actively identifying novel targets and applications for derivatives of this scaffold. For instance, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, showing promise in treating triple-negative breast cancer. nih.govnih.gov Others act as colchicine-binding site inhibitors, targeting tubulin polymerization, which is a validated strategy in cancer therapy. nih.gov The scaffold has also been utilized to develop selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating nucleotide signaling and have implications for various pathologies. nih.gov

Further studies have revealed potent activity against Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), a target for inflammatory diseases and acute liver injury. nih.gov Derivatives have also been designed as inhibitors of Focal Adhesion Kinase (FAK), a critical mediator of cancer cell proliferation and migration. nih.gov The scope of application extends to Janus Kinase 1 (JAK1) inhibition for inflammatory conditions and sirtuin (SIRT1, SIRT2, and SIRT3) inhibition, which could serve as tools to study the diverse biology of these enzymes. researchgate.netacs.org Additionally, some compounds have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO), presenting new possibilities for breast cancer treatment. nih.gov The antimicrobial potential is also being explored, with derivatives designed to target DNA gyrase in bacteria. researchgate.net

Table 1: Selected Biological Targets and Therapeutic Applications

Biological TargetTherapeutic ApplicationKey Findings
Cyclin-Dependent Kinase 7 (CDK7)Triple-Negative Breast CancerPotent inhibitory activity and strong efficacy in xenograft mouse models. nih.govnih.gov
Tubulin (Colchicine-Binding Site)CancerPotent antiproliferative activity, overcoming multidrug resistance. nih.gov
h-NTPDases (1, 2, 3, & 8)Various PathologiesSelective, sub-micromolar inhibition of different isozymes. nih.gov
RIPK2Inflammatory Diseases, Acute Liver InjuryHigh selectivity and significant anti-inflammatory effects in vivo. nih.gov
Focal Adhesion Kinase (FAK)Cancer (Glioblastoma, Lung, Breast)Potent enzyme inhibition and suppression of cancer cell proliferation. nih.gov
EGFR / HER-2Cancer (Breast, Lung, Ovarian)Dual inhibition, overcoming resistance to existing EGFR inhibitors. researchgate.netnih.gov
Sirtuins (SIRT1, SIRT2, SIRT3)Research ToolsPotent, low nanomolar pan-inhibitors for studying sirtuin biology. acs.org
DNA GyraseBacterial InfectionsPotent inhibitors with potential for treating resistant infections. researchgate.net

Development of Advanced Synthetic Methodologies for Enhanced Diversity

To explore the vast chemical space around the 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one scaffold, chemists are developing more efficient and versatile synthetic strategies. These advanced methodologies are crucial for generating diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

One prominent strategy involves sequential reactions, such as the use of aromatic nucleophilic substitution (S N Ar) followed by Suzuki coupling reactions. nih.gov This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the diversity of the synthesized derivatives. nih.gov Microwave-assisted synthesis has also been adopted to accelerate reaction times, improve yields, and reduce by-products, making it a valuable tool for rapid library generation. nih.govipinnovative.com

Furthermore, novel one-pot synthesis methods are being developed. For instance, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized via a one-pot reaction from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines, which simplifies the synthetic process and avoids tedious purification steps. nih.gov The Dimroth rearrangement is another classical yet powerful reaction being employed to create specific thieno[2,3-d]pyrimidine (B153573) derivatives. scielo.br These evolving synthetic approaches are instrumental in building diverse compound collections to probe new biological targets and optimize lead compounds. nih.govijacskros.com

Integration of Omics Technologies for Comprehensive Mechanism Elucidation

Understanding the precise mechanism of action of this compound derivatives is critical for their clinical development. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve a comprehensive understanding of how these compounds exert their effects at a systems level.

While specific omics studies on this scaffold are emerging, the mechanistic investigations of its derivatives lay the groundwork for such analyses. For example, studies on EGFR-inhibiting derivatives have shown that they downregulate downstream signaling proteins like p-AKT and inactivate the AKT/mTOR/S6 pathway. nih.govresearchgate.net A transcriptomic (RNA-seq) or proteomic analysis of cells treated with these compounds could reveal the full spectrum of altered genes and proteins, confirming on-target effects and uncovering potential off-target activities or novel mechanisms of action. Similarly, for compounds inducing apoptosis, proteomic approaches can identify the specific apoptotic pathways that are modulated, providing a deeper insight beyond the observation of chromatin condensation or the expression of a few apoptosis-related proteins. nih.govnih.gov This holistic view is essential for predicting efficacy, identifying biomarkers for patient stratification, and anticipating potential side effects.

Rational Design Strategies for Improved Potency and Selectivity

The development of highly potent and selective inhibitors is a primary goal in drug discovery. For the this compound scaffold, rational design strategies, often aided by computational tools, are being employed to optimize lead compounds.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in the development of CDK7 inhibitors, the inclusion of a thiophene (B33073) core was found to be critical for achieving remarkable selectivity, while the incorporation of a fluorine atom into a piperidine (B6355638) ring enhanced metabolic stability. nih.gov Similarly, for RIPK2 inhibitors, targeted structural optimization and computer-aided drug design led to the development of a compound with an IC₅₀ of 11 nM and high selectivity over the related kinase RIPK1. nih.gov

Molecular docking studies are frequently used to understand the binding interactions between the inhibitors and their target proteins, guiding further chemical modifications. nih.govresearchgate.net For example, X-ray cocrystal structures of derivatives in complex with tubulin have provided detailed insights into their binding mode, identifying them as colchicine-binding site inhibitors and enabling further structure-based design. nih.gov The strategic modification of different positions on the thienopyrimidine ring system has been shown to be crucial for modulating biological activity, allowing researchers to fine-tune the potency and selectivity of these compounds. researchgate.netresearchgate.net

Table 2: Examples of Rational Design Strategies and Outcomes

TargetStructural Modification StrategyOutcome
CDK7Incorporation of fluorine into piperidine ringEnhanced metabolic stability. nih.gov
RIPK2Computer-aided drug design and targeted optimizationHigh potency (IC₅₀ = 11 nM) and selectivity over RIPK1. nih.gov
EGFR/HER-2Introduction of a 5,6-tetramethylene moiety into the coreFavorable increase in both EGFR and HER-2 inhibitory activities. nih.gov
TubulinX-ray crystallography-guided designIdentification of key interactions at the colchicine-binding site, leading to potent analogs. nih.gov
h-NTPDasesVariation of secondary amines and aryl/heteroaryl groupsGeneration of selective inhibitors for different isozymes. nih.gov

Addressing Resistance Mechanisms in Target Inhibition

A significant challenge in cancer therapy is the development of drug resistance. A key focus for the future of this compound research is the design of derivatives that can overcome known resistance mechanisms.

This is particularly relevant for EGFR inhibitors used in non-small-cell lung cancer, where the T790M mutation in EGFR often leads to resistance against first-generation inhibitors. Research efforts have been directed towards developing thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors that are also effective against this resistant mutant. researchgate.net One study identified a derivative that efficiently thwarted the proliferation of lapatinib-resistant cancer cells harboring the T790M mutation. researchgate.net This demonstrates the scaffold's potential to generate next-generation inhibitors.

Another strategy to combat resistance is the development of compounds that inhibit multiple targets simultaneously. Dual inhibitors, such as those targeting both EGFR and HER-2, can provide a more robust and durable response by blocking redundant signaling pathways that might otherwise be exploited by cancer cells to evade single-agent therapy. nih.govdocumentsdelivered.com Similarly, compounds that act on both tubulin and EGFR offer a dual mechanism of action that could be effective against resistant tumors. researchgate.net

Development of Research Tools and Probes Based on the Scaffold

Beyond their direct therapeutic potential, highly potent and selective derivatives of the this compound scaffold can serve as invaluable research tools. These chemical probes can be used to investigate the biological functions of specific enzymes and pathways with high precision.

For example, the development of highly selective JAK1 inhibitors from this scaffold, with over 1000-fold selectivity against other JAK family members, provides a tool to dissect the specific roles of JAK1 in immune regulation and inflammatory diseases. researchgate.net Likewise, the creation of potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3 offers a means to elucidate the complex biology of sirtuins. acs.org By using such selective inhibitors, researchers can probe the physiological and pathological consequences of inhibiting a single target, which is often difficult to achieve with genetic methods that can have developmental effects. These chemical probes are essential for target validation and for uncovering new biological insights that could lead to future therapeutic strategies.

Q & A

Q. What are the common synthetic routes for 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one?

The synthesis typically involves a two-step process:

  • Step 1 : Ring-closure reaction using formamide at 140°C to form the thieno[3,2-d]pyrimidin-4(3H)-one core.
  • Step 2 : Chlorination with POCl₃ in toluene and triethylamine (Et₃N) at 100°C to introduce reactive sites for further functionalization .
    Alternative methods employ Pd-catalyzed C–C and C–N cross-coupling reactions to install substituents (e.g., ethynyl or aryl groups) at the 6-position of the scaffold, enabling diversification .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • ¹H/¹³C NMR : Critical for confirming substituent positions and hydrogen bonding patterns. For example, ethynyl-substituted derivatives show distinct alkyne proton signals at δ 7.32 ppm and coupling with aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M + H]+ peaks with <1 ppm error) .
  • Melting Point Analysis : Used to assess purity, with derivatives like 6-(phenylethynyl) analogs melting at 276–278°C .

Q. What biological targets are associated with this scaffold?

  • Anti-inflammatory : Inhibition of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a downstream target in the arachidonic acid pathway .
  • Antimalarial : Activity against Plasmodium falciparum via mechanisms distinct from COX inhibition .
  • Anticancer : Derivatives targeting dihydrofolate reductase (DHFR) show antiproliferative effects, as seen in 2-amino-6-(arylaminomethyl) analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize mPGES-1 inhibition?

  • Key Modifications :
    • 2-Aryl Substitution : Enhances binding affinity to mPGES-1’s hydrophobic pocket. For example, pyrido[4,3-d]pyrimidin-4(3H)-one derivatives with bulky aryl groups exhibit IC₅₀ values <100 nM .
    • Amino Side Chains : Tert-butyl or isopropyl groups at the 2-position improve metabolic stability and selectivity over COX-2 .
  • Methodology : Use molecular docking to predict binding modes and prioritize synthetic targets, followed by in vitro enzymatic assays to validate inhibition .

Q. How do Pd-catalyzed cross-coupling reactions expand functionalization?

  • Applications :
    • Alkynylation : Ethynyltrimethylsilane or ethynylbenzene introduces alkynyl groups at the 6-position, enabling click chemistry or bioconjugation .
    • Arylation : Suzuki-Miyaura coupling with aryl boronic acids generates diverse aryl-substituted analogs for SAR exploration .
  • Optimization : Use Pd(PPh₃)₄ as a catalyst and dichloromethane/methanol gradients for purification. Monitor reaction progress via TLC and characterize products with NMR/HRMS .

Q. How to resolve contradictions in reported biological activities?

  • Case Study : The scaffold shows anti-inflammatory (mPGES-1) and antimalarial activity, which may appear conflicting.
    • Resolution : Context-dependent selectivity. For example, antimalarial activity correlates with substituents that disrupt Plasmodium redox balance, while mPGES-1 inhibition requires specific hydrogen-bonding interactions .
  • Methodology : Conduct target-specific assays (e.g., mPGES-1 enzymatic vs. Plasmodium growth inhibition) and use chemoinformatics tools to identify off-target effects .

Methodological Tables

Q. Table 1. Representative Derivatives and Biological Activities

Derivative StructureBiological TargetIC₅₀/EC₅₀Key SAR InsightReference
6-(Phenylethynyl)-2-(isopropylamino)mPGES-185 nMBulky substituents enhance selectivity
2-Amino-6-(4-Cl-phenylaminomethyl)DHFR12 µMChlorophenyl boosts affinity
Unsubstituted corePlasmodium1.2 µMCore scaffold alone shows activity

Q. Table 2. Synthetic Optimization of Cross-Coupling Reactions

Reaction TypeCatalystYield (%)Purity (HPLC)Key Condition
AlkynylationPd(PPh₃)₄85>95%Et₃N, DCM/MeOH gradient
ArylationPd(OAc)₂7292%Microwave, 120°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.